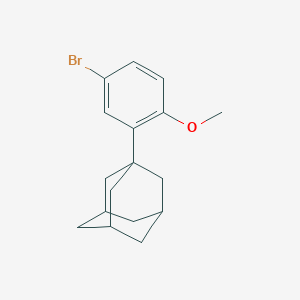

1-(5-Bromo-2-methoxyphenyl)adamantane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAMHHZQONQBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391054 | |

| Record name | 1-(5-bromo-2-methoxyphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104224-63-7 | |

| Record name | 2-(1-Adamantyl)-4-bromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104224-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-bromo-2-methoxyphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Brom-2-methoxyphenyl)adamantan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes for preparing 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of pharmacologically active molecules such as Adapalene.[1][2] This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Introduction

This compound, also known as 2-(1-Adamantyl)-4-bromoanisole, is a crucial building block in medicinal chemistry.[1] The incorporation of the bulky and lipophilic adamantyl group can significantly modify the pharmacological properties of a parent compound, often enhancing metabolic stability and providing a rigid scaffold.[3] Its primary application lies in the synthesis of Adapalene, a third-generation topical retinoid.[1][2] This guide details the most common and effective methods for its laboratory-scale synthesis.

Synthetic Pathways

Two primary synthetic strategies have been reported for the synthesis of this compound:

-

Method A: Friedel-Crafts Alkylation of 4-Bromoanisole: This is a direct, one-step approach involving the electrophilic substitution of 4-bromoanisole with an adamantylating agent in the presence of a strong acid catalyst.[4][5]

-

Method B: Methylation of 2-(1-adamantyl)-4-bromophenol: This two-step approach first involves the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol, followed by the methylation of the resulting phenolic hydroxyl group.[1][4]

Below is a logical workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data associated with the primary synthetic methods.

Table 1: Reagents and Conditions for Synthesis

| Parameter | Method A: Friedel-Crafts Alkylation | Method B: Methylation |

| Adamantyl Source | 1-Adamantanol[4] | Not Applicable |

| Aryl Substrate | 4-Bromoanisole[4] | 2-(1-Adamantyl)-4-bromophenol[4] |

| Reagents | Concentrated H₂SO₄[4] | Iodomethane, Anhydrous K₂CO₃[4] |

| Solvent | Dichloromethane (CH₂Cl₂)[4] | Anhydrous DMF[4] |

| Temperature | 20 °C (Ambient)[4] | Room Temperature[4] |

| Reaction Time | 20 hours[4] | 2 hours[4] |

Table 2: Reaction Outcomes and Product Characterization

| Parameter | Method A: Friedel-Crafts Alkylation | Method B: Methylation |

| Yield | 75%[4] | 94%[4] |

| Product Form | White powder[4] | Light yellow-green solid[4] |

| Melting Point | 139-141 °C[1][6] | Not explicitly stated for this method |

| ¹H-NMR (CDCl₃) δ | Not explicitly stated for this method | 7.27-7.22 (m, 2H), 6.31 (d, 1H), 3.78 (s, 3H), 2.04 (s, 10H), 1.74 (br, 5H)[4] |

Experimental Protocols

Method A: Friedel-Crafts Alkylation of 4-Bromoanisole

This protocol is adapted from a reported synthesis of this compound.[4]

Diagram of the Reaction Pathway:

References

- 1. 1-(5-Bromo-2-methoxy-phenyl)adamantane | 104224-63-7 [chemicalbook.com]

- 2. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(5-Bromo-2-methoxy-phenyl)adamantane synthesis - chemicalbook [chemicalbook.com]

- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 6. 1-(5-Bromo-2-methoxy-phenyl)adamantane - Maxmedchem [maxmedchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-methoxyphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and analytical data for 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of pharmacologically active molecules such as Adapalene.

Chemical Identity and Structure

This compound is an organic compound featuring a bulky, lipophilic adamantane cage attached to a bromo-substituted methoxyphenyl group.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-(1-Adamantyl)-4-bromoanisole, 2-(Adamantan-1-yl)-4-bromoanisole, Adapalene IMpurity J[1][2][6][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, purification processes, and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₁BrO | [1][2][3][4] |

| Molecular Weight | 321.25 g/mol | [2][3][8] |

| Appearance | White to light yellow-green solid/powder | [2][3] |

| Melting Point | 139-141 °C / 144 °C | [2][3][8] |

| Boiling Point | 402.5 ± 38.0 °C (Predicted) | [2][8] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [2][3][9] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| LogP | 6.51 | [8] |

| Flash Point | 160.3 ± 12.8 °C | [8] |

| Refractive Index | 1.594 | [3] |

| Storage | Store sealed in a dry place at room temperature. | [2][5] |

Spectral Data

Spectral analysis is essential for the structural confirmation of the compound.

3.1 ¹H-NMR Spectroscopy

The following table details the proton nuclear magnetic resonance (¹H-NMR) data, which confirms the presence of the key functional groups and the overall structure of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 7.27-7.22 | m | 2H | Aromatic protons | [2][10] |

| 6.31 | d (J = 6.5 Hz) | 1H | Aromatic proton | [2][10] |

| 3.78 | s | 3H | Methoxy group (-OCH₃) | [2][10] |

| 2.04 | s | 10H | Adamantane protons | [2][10] |

| 1.74 | br | 5H | Adamantane protons | [2][10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

4.1 Synthesis from 2-(1-adamantyl)-4-bromophenol (Williamson Ether Synthesis)

This protocol involves the methylation of the corresponding phenol.

-

Reactants:

-

2-(1-adamantyl)-4-bromophenol (0.5 g; 1.62 mmol)

-

Anhydrous potassium carbonate (0.335 g; 2.42 mmol)

-

Iodomethane (1 ml)

-

Anhydrous N,N-dimethylformamide (DMF) (5 ml)

-

-

Procedure:

-

To a stirred mixture of 2-(1-adamantyl)-4-bromophenol and anhydrous potassium carbonate in anhydrous DMF, add iodomethane.[2][10]

-

Stir the reaction mixture at room temperature for 2 hours.[2][10]

-

Upon completion, dilute the mixture with 100 ml of distilled water.[2][10]

-

Extract the aqueous layer with ethyl acetate (100 ml).[2][10]

-

Combine the organic layers and dry with anhydrous magnesium sulfate.[2][10]

-

Purify the filtrate by passing it through a silica gel column.[2][10]

-

Concentrate the filtrate to dryness under reduced pressure to yield the product.[2][10]

-

4.2 Synthesis from 1-Adamantanol and 4-Bromoanisole (Friedel-Crafts Alkylation)

This protocol describes an alternative route via electrophilic aromatic substitution.

-

Reactants:

-

1-Adamantanol (30.25 g, 200 mmol)

-

4-Bromoanisole (37.21 g, 200 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (11 mL)

-

Dichloromethane (CH₂Cl₂) (130 mL)

-

-

Procedure:

-

Dissolve 1-adamantanol and 4-bromoanisole in dichloromethane.[10]

-

Add concentrated sulfuric acid dropwise to the solution.[10]

-

Stir the resulting light pink solution at ambient temperature for 20 hours.[10]

-

Decant the solvent.[10]

-

Add water (100 mL) and hexane (100 mL) to the remaining solid.[10]

-

Filter the solid, wash with hexane, and dry to obtain the product.[10]

-

-

Yield: 31 g (75%) as a white powder.[10]

Role in Synthesis and Logical Relationships

This compound is not typically studied for its own biological activity but is a critical building block in multi-step syntheses. Its primary documented use is as an intermediate in the preparation of Adapalene, a third-generation topical retinoid.[2][11]

The following diagrams illustrate the synthetic relationship and a general experimental workflow.

Caption: Synthetic pathway from starting materials to Adapalene via the key intermediate.

Caption: General experimental workflow for the synthesis and purification of the title compound.

References

- 1. This compound | C17H21BrO | CID 3285024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-Bromo-2-methoxy-phenyl)adamantane | 104224-63-7 [chemicalbook.com]

- 3. 1-(5-bromo-2-methoxy-phenyl)adamantane CAS 104224-63-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. scbt.com [scbt.com]

- 5. 1-(5-Bromo-2-methoxy-phenyl)adamantane | 104224-63-7 [amp.chemicalbook.com]

- 6. 1-(5-Bromo-2-methoxy-phenyl)adamantane | 104224-63-7 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2-(1-Adamantyl)-4-bromo anisole | CAS#:104224-63-7 | Chemsrc [chemsrc.com]

- 9. 1-(5-Bromo-2-methoxy-phenyl)adamantane, CAS No. 104224-63-7 - iChemical [ichemical.com]

- 10. 1-(5-Bromo-2-methoxy-phenyl)adamantane synthesis - chemicalbook [chemicalbook.com]

- 11. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

1-(5-Bromo-2-methoxyphenyl)adamantane CAS number and identifiers.

An In-Depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)adamantane

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identifiers and Properties

This compound is a substituted aromatic compound featuring an adamantane cage. Its unique structure makes it a valuable building block in organic synthesis.

Identifiers

The compound is registered and indexed under several international chemical identifiers.

| Identifier | Value |

| CAS Number | 104224-63-7[1][2][3][4] |

| PubChem CID | 3285024[5] |

| InChI | InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3[3][5] |

| InChIKey | QQAMHHZQONQBFZ-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)C3[3] |

| Synonyms | 2-(Adamantan-1-yl)-4-bromoanisole, 2-(Adamantan-1-yl)-4-bromo-1-methoxybenzene, Adapalene Impurity J[1][3] |

Physicochemical Properties

The physical and chemical properties of the compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₂₁BrO[2][3] |

| Molecular Weight | 321.25 g/mol [3][6] |

| Appearance | White solid or white to light yellow crystalline powder[3][7] |

| Melting Point | 139-141 °C[3][7] |

| Boiling Point | 402.5 ± 38.0 °C (Predicted)[3][7] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted)[3][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[3] |

Role in Pharmaceutical Synthesis

This compound is primarily recognized for its role as a critical intermediate in the synthesis of Adapalene.[3][8] Adapalene is a third-generation topical retinoid used in the treatment of acne. The adamantane moiety provides lipophilicity, which is crucial for the pharmacological profile of the final active pharmaceutical ingredient. The compound is also classified as an impurity of Adapalene.[3][7]

Figure 1. Logical workflow illustrating the role of this compound as a key intermediate in the patented synthesis pathway of Adapalene.[8]

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic processes. The following section outlines a common laboratory-scale synthesis of this compound.

Synthesis via Williamson Ether Synthesis

This protocol details the methylation of 2-(1-adamantyl)-4-bromophenol to yield the target compound.[3][9]

Materials:

-

2-(1-adamantyl)-4-bromophenol (0.5 g; 1.62 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 ml)

-

Anhydrous potassium carbonate (K₂CO₃) (0.335 g; 2.42 mmol)

-

Iodomethane (CH₃I) (1 ml)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

A stirred mixture of 2-(1-adamantyl)-4-bromophenol and anhydrous potassium carbonate is prepared in anhydrous N,N-dimethylformamide.

-

Iodomethane is added to the reaction mixture.

-

The mixture is stirred at room temperature for 2 hours.

-

Upon reaction completion, the mixture is diluted with 100 ml of distilled water.

-

The aqueous layer is extracted with 100 ml of ethyl acetate.

-

The organic layers are combined and dried with anhydrous magnesium sulfate.

-

The desiccant is removed by filtration.

-

The filtrate is passed through a silica gel column for impurity removal.

-

The final filtrate is concentrated under reduced pressure to yield the product.

Expected Yield: 0.49 g (94%) of this compound as a light yellow-green solid.[3][9]

Figure 2. Experimental workflow for the synthesis of this compound via Williamson ether synthesis.[3][9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a dry, well-sealed container at room temperature.[3]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 1-(5-Bromo-2-methoxy-phenyl)adamantane | 104224-63-7 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C17H21BrO | CID 3285024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(5-Bromo-2-methoxy-phenyl)adamantane, CAS No. 104224-63-7 - iChemical [ichemical.com]

- 7. 1-(5-Bromo-2-methoxy-phenyl)adamantane - Maxmedchem [maxmedchem.com]

- 8. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 9. 1-(5-Bromo-2-methoxy-phenyl)adamantane synthesis - chemicalbook [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(5-Bromo-2-methoxyphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of pharmacologically relevant molecules such as Adapalene.[1] This document details the analytical techniques and experimental protocols utilized to confirm the molecular structure of this compound. Spectroscopic data from Nuclear Magnetic Resonance (NMR), and crystallographic data are presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies for these techniques are also provided, offering a practical resource for researchers in the field of organic synthesis and medicinal chemistry.

Introduction

This compound (CAS No. 104224-63-7) is a substituted aromatic adamantane derivative.[1] The adamantane cage, a rigid and lipophilic hydrocarbon framework, is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The presence of a substituted phenyl ring provides a site for further chemical modification, making this compound a versatile building block in organic synthesis. Accurate and unambiguous structure determination is paramount for ensuring the purity, identity, and quality of this intermediate, which directly impacts the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient.

This guide will systematically present the data and methodologies used to confirm the structure of this compound, focusing on spectroscopic and crystallographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁BrO | [1] |

| Molecular Weight | 321.25 g/mol | [1] |

| Appearance | White solid or white to light yellow powder | [1] |

| Melting Point | 139-141 °C | [1] |

| Boiling Point | 402.5 ± 38.0 °C (Predicted) | [1] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

Spectroscopic Data for Structure Elucidation

The molecular structure of this compound was elucidated using a combination of spectroscopic techniques. The data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.27-7.22 | m | 2H | Aromatic Protons | [2] |

| 6.31 | d (J = 6.5 Hz) | 1H | Aromatic Proton | [2] |

| 3.78 | s | 3H | Methoxy Protons (-OCH₃) | [2] |

| 2.04 | s | 10H | Adamantyl Protons | [2] |

| 1.74 | br | 5H | Adamantyl Protons | [2] |

Predicted ¹H NMR data in DMSO-d₆ (500 MHz) shows: δ 7.23 (d, J=8 Hz, 1H), 7.17 (s, 1H), 6.82 (d, J=8 Hz, 1H), 3.81 (s, 3H), 2.03 (s, 9H), 1.75 (s, 6H).[3]

While experimental ¹³C NMR data was not found in the search, predicted data provides insight into the carbon skeleton.

(Note: The following data is predicted and should be confirmed experimentally.)

| Predicted Chemical Shift (δ) ppm | Assignment |

| To be determined experimentally | Aromatic Carbons |

| To be determined experimentally | Adamantyl Carbons |

| To be determined experimentally | Methoxy Carbon |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

(Note: Experimental mass spectrometry data was not found in the search. The expected molecular ion peaks are listed below.)

| m/z | Ion |

| 320.0776 | [M]⁺ (for ⁷⁹Br) |

| 322.0755 | [M+2]⁺ (for ⁸¹Br) |

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

(Note: An experimental IR spectrum was not found in the search. The expected characteristic absorption bands are listed below.)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2900-3000 | C-H stretch (aromatic and aliphatic) |

| ~1580, 1480 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (aryl ether) |

| ~1020 | C-O stretch (ether) |

| ~600-800 | C-Br stretch |

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.

A crystal structure for this compound (also named 2-(1-Adamantyl)-4-bromoanisole) is available in the Crystallography Open Database (COD) under the deposition number 2218664.[4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.3815 |

| b (Å) | 13.2067 |

| c (Å) | 15.067 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z | 4 |

| Temperature (K) | 123 |

| R-factor | 0.0475 |

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structure elucidation of this compound.

Synthesis

Two primary synthetic routes have been reported:

-

Method 1: Methylation of 2-(1-adamantyl)-4-bromophenol. [2]

-

To a stirred mixture of anhydrous N,N-dimethylformamide (5 ml) containing 2-(1-adamantyl)-4-bromophenol (0.5 g; 1.62 mmol) and anhydrous potassium carbonate (0.335 g; 2.42 mmol), iodomethane (1 ml) was added.

-

The reaction mixture was stirred at room temperature for 2 hours.

-

After completion of the reaction, the mixture was diluted to 100 ml with distilled water and extracted with ethyl acetate (100 ml).

-

The organic layers were combined, dried with anhydrous magnesium sulfate, and filtered.

-

The filtrate was passed through a silica gel column to remove impurities.

-

The solvent was removed under reduced pressure to yield this compound as a light yellow-green solid.

-

-

Method 2: Reaction of 1-adamantol with 4-bromoanisole.

-

To a solution of 1-adamantol (30.25 g, 200 mmol) and 4-bromoanisole (37.21g, 200 mmol) in 130 mL of CH₂Cl₂, concentrated H₂SO₄ (11 mL) was added dropwise.

-

The solution was stirred at ambient temperature for 20 hours.

-

The solvent was decanted, and water (100 mL) and hexane (100 mL) were added.

-

The resulting solid was filtered, washed with hexane, and dried to give the product as a white powder.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample was introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The mass analyzer was scanned over a relevant mass range to detect the molecular ion and any fragment ions.

-

Data Analysis: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal was also recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum were identified and correlated with specific functional groups.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent from a saturated solution of the compound.

-

Data Collection: A suitable crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-123 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Diffraction data were collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow for Structure Elucidation

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Logical Relationships in Spectroscopic Analysis

Caption: Interrelation of spectroscopic data for final structure determination.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy provides detailed information about the proton and carbon framework, while mass spectrometry confirms the molecular weight and elemental composition. X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state. The collective data from these methods provides a comprehensive and definitive characterization of the molecule, ensuring its identity and purity for use in further research and development. This guide serves as a technical resource, outlining the necessary data and protocols for the robust structural verification of this important synthetic intermediate.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1-(5-Bromo-2-methoxyphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the compound 1-(5-Bromo-2-methoxyphenyl)adamantane. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound, which serves as an important intermediate in the synthesis of various pharmaceutical agents. This document presents available experimental ¹H NMR data and predicted ¹³C NMR data, alongside a general experimental protocol for acquiring such spectra.

Chemical Structure

Mass Spectrometry Analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-methoxyphenyl)adamantane is a bulky, lipophilic molecule incorporating a rigid adamantane cage, a brominated aromatic ring, and a methoxy group. Its structural complexity and potential applications in medicinal chemistry and materials science necessitate robust analytical techniques for its characterization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for elucidating the structure and confirming the identity of such compounds. This guide provides an in-depth overview of the expected mass spectrometric behavior of this compound, a proposed fragmentation pathway, and a detailed experimental protocol for its analysis.

Molecular Properties

A summary of the key molecular properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₁BrO |

| Monoisotopic Mass | 320.0776 u |

| Average Molecular Weight | 321.25 g/mol |

| CAS Number | 104224-63-7 |

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the structural features of the molecule: the stable adamantane cage, the bromo-methoxyphenyl group, and the bond connecting them.

Molecular Ion: The molecular ion peak (M⁺˙) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 320 and 322.

Primary Fragmentation Pathways:

-

Loss of the Adamantyl Radical: Cleavage of the bond between the adamantane cage and the phenyl ring is a highly probable fragmentation, leading to the formation of a stable adamantyl cation at m/z 135 . This is often a base peak in the mass spectra of 1-substituted adamantanes.

-

Loss of a Methyl Radical: The methoxy group can undergo fragmentation with the loss of a methyl radical (•CH₃) to form an ion at m/z 305/307 .

-

Loss of Formaldehyde: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule (CH₂O), which would result in an ion at m/z 290/292 .

-

Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 241 .

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions characteristic of the adamantane and phenyl moieties. For instance, the adamantyl cation (m/z 135) can further fragment into smaller alkyl cations.

Predicted Major Mass Spectral Fragments

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Structure | Notes |

| 320/322 | [C₁₇H₂₁BrO]⁺˙ | Molecular Ion | Shows characteristic 1:1 isotopic pattern for Bromine. |

| 305/307 | [C₁₆H₁₈BrO]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 241 | [C₁₇H₂₁O]⁺ | [M - Br]⁺ | Loss of the bromine radical. |

| 186/188 | [C₇H₆BrO]⁺ | [Br(OCH₃)C₆H₃]⁺ | Cleavage of the adamantane-phenyl bond. |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation | Often the base peak due to its high stability. |

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol for GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is well-suited for the analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before transferring it to a GC autosampler vial.

GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (or split 10:1 for more concentrated samples) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5MS or equivalent) |

| Oven Program | Initial temp: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40 - 450 |

| Solvent Delay | 3 - 5 minutes |

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Data Interpretation

When interpreting the mass spectrum of this compound, the following key features should be considered:

-

Molecular Ion Isotope Pattern: The presence of a pair of peaks at m/z 320 and 322 with nearly equal intensity is a strong indicator of a monobrominated compound.

-

Base Peak: The most intense peak in the spectrum (the base peak) is likely to be the adamantyl cation at m/z 135, reflecting the stability of this fragment.

-

Characteristic Fragments: Look for the presence of other predicted fragments, such as those resulting from the loss of a methyl group (m/z 305/307) or the bromine atom (m/z 241).

-

Absence of Peaks: The absence of certain fragments can also be informative. For example, a very low abundance of a fragment corresponding to the loss of the entire bromo-methoxyphenyl moiety would further support the proposed fragmentation pathway.

Conclusion

The mass spectrometry analysis of this compound is expected to yield a characteristic spectrum defined by the facile formation of the adamantyl cation and the distinct isotopic signature of the bromine atom. The proposed fragmentation pathway and experimental protocol in this guide provide a solid foundation for researchers to successfully identify and characterize this and similar adamantane derivatives. Careful data interpretation, with attention to the key features outlined, will enable confident structural elucidation.

Crystal Structure of 2-(1-Adamantyl)-4-bromoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1-Adamantyl)-4-bromoanisole, an important intermediate in the synthesis of the drug Adapalene.[1][2] The following sections detail the crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow.

Core Data Presentation

The crystallographic data for 2-(1-Adamantyl)-4-bromoanisole has been determined by single-crystal X-ray diffraction.[3] A summary of the key quantitative data is presented in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₇H₂₁BrO |

| Formula Weight | 321.25 |

| Temperature | 123(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.3815 (11) Å |

| b | 13.2067 (19) Å |

| c | 15.067 (2) Å |

| Volume | 1468.8 (4) ų |

| Z | 4 |

| Calculated Density | 1.453 Mg/m³ |

| Absorption Coefficient | 2.79 mm⁻¹ |

| F(000) | 664 |

| Crystal Size | 0.30 x 0.26 x 0.25 mm |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area detector |

| θ range for data collection | 2.2 to 25.0° |

| Index ranges | -8 ≤ h ≤ 8, -15 ≤ k ≤ 15, -17 ≤ l ≤ 17 |

| Reflections collected | 12697 |

| Independent reflections | 2580 [R(int) = 0.049] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2580 / 0 / 172 |

| Goodness-of-fit on F² | 0.86 |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.106 |

| R indices (all data) | R1 = 0.049, wR2 = 0.111 |

| Absolute structure parameter | 0.340 (15) |

| Largest diff. peak and hole | 0.51 and -0.59 e.Å⁻³ |

Data sourced from Acta Crystallographica Section E, Structure Reports Online.[3]

Molecular Geometry

The molecular structure of 2-(1-Adamantyl)-4-bromoanisole is characterized by the bulky adamantyl group and a bromo-substituted anisole ring. The adamantyl group exhibits typical Csp³ hybridized carbon atoms, with C-C-C bond angles in the range of 106.6(4)° to 111.6(4)°.[3] The methoxy and bromo substituents are coplanar with the benzene ring.[3] A notable feature of the molecular conformation is the presence of two weak intramolecular C—H···O hydrogen bonds.[3] The crystal packing is influenced by C—H···π interactions.[3]

Experimental Protocols

This section details the methodologies for the synthesis of 2-(1-Adamantyl)-4-bromoanisole and the subsequent determination of its crystal structure via X-ray crystallography.

Synthesis of 2-(1-Adamantyl)-4-bromoanisole

The synthesis of the title compound can be achieved through the Friedel-Crafts alkylation of 4-bromoanisole with 1-adamantanol in the presence of a strong acid catalyst.[2][4]

Materials:

-

1-Adamantanol

-

4-Bromoanisole

-

Concentrated Sulfuric Acid

-

Methylene Chloride

-

Ethyl Acetate

-

Hexane

-

Sodium Sulphate

Procedure:

-

In a flask equipped with a stirrer, dissolve 1-adamantanol and 4-bromoanisole in methylene chloride.[4]

-

Slowly add concentrated sulfuric acid to the stirred solution over a period of one hour.[4]

-

Continue stirring the reaction mixture at ambient temperature for approximately 20 hours.[4]

-

After the reaction is complete, wash the organic layer with water.

-

Dry the organic layer over sodium sulphate and evaporate the solvent.[4]

-

The resulting solid can be purified by recrystallization from a solvent such as hexane or ethyl acetate to yield the final product as a white powder.[4]

Single-Crystal X-ray Crystallography

The determination of the three-dimensional atomic structure of 2-(1-Adamantyl)-4-bromoanisole is achieved through single-crystal X-ray diffraction.[5][6]

1. Crystal Growth: Crystals suitable for X-ray analysis are obtained by the slow evaporation of a solution of the synthesized compound in a suitable solvent, such as 2-propanol, at room temperature.[3] An ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant imperfections like twinning or cracks.[5][7]

2. Data Collection: A selected crystal is mounted on a diffractometer, such as a Bruker SMART CCD area-detector.[3] The crystal is maintained at a low temperature (e.g., 123 K) using a cryostream cooler to minimize thermal vibrations of the atoms.[3][6] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å), and the resulting diffraction pattern is recorded as a series of images.[3][7]

3. Data Reduction and Structure Solution: The collected diffraction data is processed to measure the intensities and positions of the reflections.[3] Software such as SAINT is used for data reduction.[3] An absorption correction is applied to account for the absorption of X-rays by the crystal.[3] The structure is then solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[3] This process involves determining the phases of the diffracted X-rays, which is known as the phase problem in crystallography.[7]

4. Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data.[5] This iterative process adjusts atomic positions, and thermal parameters until the model converges. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of 2-(1-Adamantyl)-4-bromoanisole.

References

- 1. Improved Synthesis of 2-(1-Adamantyl)-4-bromophenol and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]

- 2. WO2007125542A2 - A process for preparation of adapalene - Google Patents [patents.google.com]

- 3. 2-(1-Adamantyl)-4-bromoanisole at 123 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Dawn of Diamondoids: A Technical Review of the Discovery of Adamantane and Its Derivatives

A comprehensive exploration of the seminal discoveries, experimental methodologies, and therapeutic breakthroughs that established adamantane and its derivatives as a cornerstone of medicinal chemistry.

Introduction

The serendipitous discovery of adamantane, a unique tricyclic hydrocarbon, in the early 20th century, and the subsequent unearthing of the antiviral properties of its derivatives, marked a pivotal moment in drug development. This technical guide provides an in-depth literature review of the discovery of adamantane and its derivatives, with a focus on the core scientific principles and experimental rigor that propelled this class of compounds from a laboratory curiosity to clinically significant therapeutics. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context, detailed experimental protocols, quantitative biological data, and the fundamental mechanisms of action that underpin the enduring legacy of adamantane in medicine.

The Discovery and Synthesis of the Adamantane Cage

The story of adamantane begins not in a pristine laboratory, but within the complex matrix of crude oil. Its journey from a natural product to a readily available synthetic scaffold is a testament to the ingenuity and perseverance of early 20th-century chemists.

Isolation from Petroleum: The Pioneering Work of Landa and Machacek (1933)

In 1933, Czech chemists S. Landa and V. Machacek, while fractionally distilling Hodonín petroleum, isolated a crystalline substance with a remarkably high melting point and a camphor-like odor.[1] Intrigued by its stability, they correctly deduced its unique, highly symmetrical, cage-like structure, reminiscent of a diamond lattice, and aptly named it "adamantane," derived from the Greek word "adamas," meaning invincible.[2]

Experimental Protocol: Isolation of Adamantane from Petroleum (Reconstructed from historical accounts)

-

Fractional Distillation: Crude petroleum was subjected to fractional distillation to separate components based on their boiling points. The fraction containing adamantane, due to its high boiling point, was collected at higher temperatures.

-

Crystallization: The adamantane-containing fraction was cooled, allowing the crystalline adamantane to precipitate out of the complex hydrocarbon mixture.

-

Purification: The crude adamantane crystals were then purified through repeated recrystallization from suitable solvents to obtain the pure compound.

The First Total Synthesis: Prelog's Landmark Achievement (1941)

The scarcity of adamantane from natural sources spurred efforts to synthesize it in the laboratory. In 1941, Vladimir Prelog achieved the first total synthesis of adamantane, a multi-step process starting from Meerwein's ester.[3][4] Though the overall yield was low (around 0.16% to 0.3%), this synthesis was a landmark achievement in organic chemistry, confirming the structure of adamantane and paving the way for the synthesis of its derivatives.[3][5]

Experimental Protocol: Prelog's Synthesis of Adamantane (Simplified)

Prelog's synthesis is a complex, multi-step process. A simplified representation of the key transformations is as follows:

-

Starting Material: The synthesis began with Meerwein's ester (bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylic acid tetramethyl ester).

-

Ring Closure and Functional Group Manipulations: A series of reactions, including cyclization and reduction steps, were employed to construct the adamantane cage.

-

Decarboxylation: The final step involved the removal of the carboxyl groups to yield the parent adamantane hydrocarbon.

A More Efficient Route: The Schleyer Synthesis (1957)

A major breakthrough in adamantane chemistry came in 1957 when Paul von Ragué Schleyer discovered a remarkably efficient one-step synthesis of adamantane from the readily available dicyclopentadiene.[2] This Lewis acid-catalyzed rearrangement dramatically increased the accessibility of adamantane and its derivatives, fueling a surge in research into their chemical and biological properties.

Experimental Protocol: Schleyer Synthesis of Adamantane

This protocol is based on the procedure reported by Schleyer and Donaldson.

-

Hydrogenation of Dicyclopentadiene: Dicyclopentadiene is first hydrogenated to endo-tetrahydrodicyclopentadiene.

-

Isomerization to Adamantane: The endo-tetrahydrodicyclopentadiene is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at elevated temperatures. The Lewis acid facilitates a complex series of carbocation rearrangements, ultimately leading to the thermodynamically stable adamantane cage structure.

-

Purification: The adamantane is then isolated and purified from the reaction mixture.

The Dawn of Antiviral Activity: Amantadine and Rimantadine

The transition of adamantane from a chemical curiosity to a pharmacologically relevant scaffold began with the discovery of the antiviral properties of its simple amino derivative, amantadine.

The Serendipitous Discovery of Amantadine's Antiviral Properties

In the early 1960s, researchers at Du Pont were screening compounds for potential antiviral activity. In 1964, Davies and his colleagues published a seminal paper reporting that 1-aminoadamantane hydrochloride, later named amantadine, exhibited specific inhibitory activity against the influenza A virus.[6] This discovery marked the birth of adamantane's medicinal chemistry journey.

Experimental Workflow: Antiviral Screening in the 1960s

The antiviral screening process that likely led to the discovery of amantadine's activity would have involved the following general steps:

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

Subsequent research elucidated the unique mechanism of action of amantadine and its close derivative, rimantadine. These compounds specifically target the M2 protein of the influenza A virus, which functions as a proton channel.[7] By blocking this channel, amantadine and rimantadine prevent the acidification of the viral core, a crucial step for the uncoating of the virus and the release of its genetic material into the host cell. This effectively halts the viral replication cycle at an early stage.

Quantitative Antiviral Activity of Early Adamantane Derivatives

The antiviral efficacy of amantadine and its derivatives was quantified using in vitro cell culture assays. The 50% inhibitory concentration (IC50) is a key metric representing the concentration of the drug required to inhibit viral replication by 50%.

| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |

| Amantadine | Influenza A/H3N2 | MDCK | 16-20 | [8] |

| Rimantadine | Influenza A/H3N2 | MDCK | >55 | [8] |

| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | ~3.5 times lower than amantadine | [9] |

| Various 1,2-annulated adamantane analogues | Influenza A/Hong Kong/7/87 (H3N2) | Not specified | 0.46 - 7.70 | [10] |

| Amantadine | Various Influenza A strains | MDCK | 0.062 to >50 µg/ml | [11] |

Expanding the Therapeutic Landscape: Memantine and the NMDA Receptor

The therapeutic potential of adamantane derivatives extended beyond virology with the development of memantine for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.

Mechanism of Action: A Unique NMDA Receptor Antagonist

Memantine acts as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In neurodegenerative conditions like Alzheimer's disease, excessive glutamate signaling leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death.[14] Memantine's unique pharmacological profile allows it to preferentially block the excessive, pathological activation of NMDA receptors while sparing their normal physiological function, which is crucial for learning and memory.[13]

Conclusion

The discovery of adamantane and its derivatives represents a classic example of how fundamental chemical research can lead to profound advances in medicine. From its initial isolation from petroleum to the elucidation of its unique antiviral and neuroprotective mechanisms, the journey of adamantane has been driven by scientific curiosity and rigorous experimental investigation. The detailed experimental protocols for the synthesis of the adamantane core and its key derivatives, coupled with the quantitative analysis of their biological activities, have provided a solid foundation for the development of new therapeutics. The legacy of adamantane continues to inspire the design of novel drugs, demonstrating the enduring power of this simple yet elegant molecular scaffold in addressing complex medical challenges. This technical guide serves as a comprehensive resource for researchers seeking to understand the foundational discoveries and methodologies that have made adamantane a true cornerstone of modern drug discovery.

References

- 1. acs.org [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro | PLOS One [journals.plos.org]

- 9. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Adamantane Cage: Unlocking the Therapeutic Potential of Brominated Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The rigid, tricyclic hydrocarbon adamantane has long been recognized as a privileged scaffold in medicinal chemistry. Its unique lipophilic and steric properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a bromine atom to the adamantane core provides a versatile synthetic handle, enabling the development of a diverse range of biologically active molecules. This in-depth technical guide explores the significant antiviral, anticancer, and antimicrobial activities of brominated adamantane compounds, providing detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways to empower further research and development in this promising area.

Antiviral Activity: Targeting Viral Ion Channels

Brominated adamantanes are foundational to the synthesis of well-established antiviral drugs, primarily targeting the M2 proton channel of the influenza A virus.[1][2] This channel is crucial for the viral replication cycle, specifically in the uncoating process within the host cell.[2]

Quantitative Antiviral Data

The following table summarizes the in vitro efficacy of adamantane derivatives against various influenza A strains. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222 |

| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476 |

| H-78 | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.25 | >100 | >400 |

| H-83 | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.18 | >100 | >555 |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Influenza A virus stock

-

Test compound (brominated adamantane derivative)

-

Overlay medium (e.g., DMEM with 0.6% agarose or Avicel) containing trypsin

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed in the control wells (no compound).

-

Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution. Gently wash the plates with water to remove excess stain.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the control. The EC50 value is determined from the dose-response curve.

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

Amantadine and its derivatives, synthesized from 1-bromoadamantane, function by blocking the M2 proton channel of the influenza A virus. This channel is a homotetramer that, when activated by the low pH of the endosome, allows protons to enter the virion. This acidification is a critical step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell, a process known as uncoating. By physically occluding the pore of the M2 channel, these drugs prevent acidification and subsequent viral replication.

Caption: Inhibition of the Influenza A M2 proton channel by a brominated adamantane derivative.

Anticancer Activity: Diverse Mechanisms of Action

Brominated adamantane derivatives have demonstrated promising anticancer activity through various mechanisms, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various adamantane derivatives against different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Adamantane-isothiourea derivative 5 | Hep-G2 | Hepatocellular Carcinoma | < 25 |

| Adamantane-isothiourea derivative 6 | Hep-G2 | Hepatocellular Carcinoma | < 25 |

| 4-bromobenzyl adamantane-isothiourea | PC-3 | Prostate Cancer | < 25 |

| 4-bromobenzyl adamantane-isothiourea | HepG-2 | Hepatocellular Carcinoma | < 25 |

| 4-bromobenzyl adamantane-isothiourea | MCF-7 | Breast Cancer | < 25 |

| 4-bromobenzyl adamantane-isothiourea | HeLa | Cervical Cancer | < 25 |

| 4-bromobenzyl adamantane-isothiourea | HCT-116 | Colon Cancer | 25-50 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (brominated adamantane derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Brominated adamantane derivatives can exert their anticancer effects through multiple signaling pathways.

Certain adamantane-isothiourea derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[3] This pathway is often constitutively active in cancer cells, promoting inflammation and cell survival. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by a brominated adamantane derivative.

Adamantane derivatives have also been investigated as ligands for sigma receptors, which are overexpressed in many cancer cell types.[4] The exact mechanisms are still under investigation, but modulation of sigma receptors can lead to the induction of apoptosis and inhibition of cell proliferation.

Caption: Modulation of sigma receptor signaling by a brominated adamantane derivative leading to anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the potential of brominated adamantane derivatives as antimicrobial agents, effective against a range of Gram-positive bacteria.

Quantitative Antimicrobial Data

The following table shows the Minimum Inhibitory Concentration (MIC) values for adamantane derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Derivative 9 | S. epidermidis ATCC 12228 | 62.5 |

| Derivative 14 | Gram-positive bacteria | 62.5 - 1000 |

| Derivative 15 | Gram-positive bacteria | 62.5 - 1000 |

| Derivative 19 | Gram-positive bacteria | 62.5 - 1000 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (brominated adamantane derivative)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Synthesis of Biologically Active Adamantane Derivatives from Brominated Precursors

The synthesis of many biologically active adamantane compounds relies on the initial bromination of the adamantane scaffold.

Experimental Workflow: Synthesis of Amantadine from 1-Bromoadamantane

This workflow outlines a common synthetic route to the antiviral drug amantadine, starting from 1-bromoadamantane.

Caption: Synthetic workflow for the preparation of Amantadine from 1-Bromoadamantane.

Experimental Workflow: Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane

Memantine, a drug used in the treatment of Alzheimer's disease, is synthesized from 1-bromo-3,5-dimethyladamantane.

Caption: Synthetic workflow for the preparation of Memantine from 1-Bromo-3,5-dimethyladamantane.

Conclusion

Brominated adamantane compounds represent a versatile and powerful platform for the discovery and development of new therapeutic agents. Their established roles as precursors to important antiviral and neuroprotective drugs, coupled with emerging evidence of their potent anticancer and antimicrobial activities, underscore the significant potential of this chemical class. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further exploration and innovation in the field, ultimately leading to the development of novel and effective treatments for a range of human diseases.

References

The Adamantane Cage: An In-depth Technical Guide to the Reactivity of the C-Br Bond in Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals

The unique tricyclic saturated hydrocarbon adamantane, with its rigid, diamondoid structure, has garnered significant interest in the fields of medicinal chemistry, materials science, and drug development. Its derivatives, particularly brominated adamantanes, serve as crucial intermediates for the synthesis of a wide array of functionalized compounds. The reactivity of the carbon-bromine (C-Br) bond in these systems is of paramount importance for their synthetic utility. This technical guide provides a comprehensive overview of the factors governing the reactivity of the C-Br bond in substituted adamantanes, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles: Carbocation Stability and Reaction Mechanisms

The reactivity of the C-Br bond in substituted adamantanes is predominantly dictated by the stability of the resulting adamantyl carbocation intermediate. Due to the rigid cage-like structure, S(_N)2 reactions are sterically hindered, making the S(_N)1 pathway the primary mechanism for nucleophilic substitution.[1] The rate of these reactions is therefore highly dependent on the rate of carbocation formation, which is influenced by the substitution pattern on the adamantane core.

Substituents on the adamantane cage can exert significant electronic and steric effects on the stability of the carbocation and, consequently, on the reactivity of the C-Br bond. Electron-donating groups (EDGs) stabilize the carbocation through inductive effects and hyperconjugation, thus accelerating the rate of C-Br bond cleavage. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a decrease in reactivity.

The following diagram illustrates the logical relationship between substituent effects, carbocation stability, and the rate of S(_N)1 reaction in substituted 1-bromoadamantanes.

Caption: Logical flow of substituent effects on S(_N)1 reactivity.

Quantitative Data on C-Br Bond Reactivity

The solvolysis of substituted bromoadamantanes provides a valuable method for quantifying the reactivity of the C-Br bond. The following tables summarize key kinetic data from various studies.

Table 1: Comparative Solvolysis Rate Data for 1-Bromoadamantane and tert-Butyl Bromide

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate | Reference |

| 1-Bromoadamantane | 80% Ethanol | 25 | ~1.3 x 10⁻⁶ | 1 | [2] |

| tert-Butyl Bromide | 80% Ethanol | 25 | 1.3 x 10⁻³ | ~1000 | [2] |

The significantly slower solvolysis rate of 1-bromoadamantane compared to its acyclic analog, tert-butyl bromide, is attributed to the rigid cage structure of the adamantane framework, which hinders the developing carbocation from achieving a planar geometry for optimal hyperconjugation.[2]

Table 2: Solvolysis Rates of Alkyl-Substituted 1-Bromoadamantanes

| Substituent | Solvent | Relative Rate (to 1-AdBr) at 25°C | Reference |

| 3,5,7-(CH₃)₃ | Ethanol | < 1 | [3] |

| 3,5,7-(n-Pr)₃ | Ethanol | 3.8 | [3] |

| 3,5,7-(i-Pr)₃ | Ethanol | 15 | [3] |

| 3,5,7-(n-Pr)₃ | 60% Ethanol | 0.15 | [3] |

| 3,5,7-(i-Pr)₃ | 60% Ethanol | 0.84 | [3] |

Interestingly, while alkyl groups are generally electron-donating and are expected to increase the solvolysis rate, the effect is highly dependent on the solvent system. In non-aqueous solvents, bulkier alkyl groups lead to an increase in the solvolysis rate. However, in aqueous organic solvents, a marked decrease in relative reactivity is observed, which may be attributed to steric hindrance to hydration of the carbocation and hydrophobic interactions.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and reactivity of substituted bromoadamantanes.

Synthesis of Substituted Bromoadamantanes

Protocol 1: Synthesis of 1-Bromoadamantane [4]

-

Materials: Adamantane, Liquid Bromine.

-

Procedure:

-

In a suitable reaction vessel, add 30g of adamantane.

-

Carefully add 24 mL of liquid bromine in excess.

-

Heat the reaction mixture at 85°C for 6 hours, then increase the temperature to 110°C and continue the reaction for another 3 hours.

-

Allow the reaction mixture to stand overnight.

-

Further purification can be achieved by recrystallization.

-

Protocol 2: Synthesis of 1-Bromo-3,5-dimethyladamantane

-

Materials: 1,3-dimethyladamantane, Bromine, HBr in Acetic Acid.

-

Procedure:

-

Charge 1,3-dimethyl adamantane into a reaction vessel.

-

Add a catalytic amount of HBr in acetic acid.

-

Heat the reaction mixture to 50-55°C.

-

Slowly add bromine dropwise at 50-55°C and maintain for 12 hours.

-

Distill off excess bromine.

-

Work-up and purify the product.

-

The following diagram illustrates a general experimental workflow for the synthesis of 1-bromoadamantane.

Caption: General workflow for 1-bromoadamantane synthesis.

Kinetic Study of Solvolysis

Protocol 3: Determination of First-Order Rate Constant of Solvolysis [2]

-

Materials: Substituted bromoadamantane, 80% Ethanol (v/v), Standardized 0.01 M Sodium Hydroxide (NaOH) solution, Phenolphthalein indicator solution, Acetone, Distilled water, Erlenmeyer flasks, Burette, Pipettes, Stopwatch, Constant temperature water bath.

-

Procedure:

-

Prepare a 0.1 M solution of the substituted bromoadamantane in acetone.

-

In an Erlenmeyer flask, pipette a known volume of 80% ethanol and allow it to equilibrate to the desired temperature in the water bath.

-

Add a few drops of phenolphthalein indicator.

-

Rapidly add a known volume of the bromoadamantane solution to the flask and start the stopwatch (t=0).

-

Immediately begin titrating the reaction mixture with the standardized NaOH solution. The endpoint is reached when the solution turns a faint, persistent pink color.

-

Record the volume of NaOH added and the time.

-

Continue to take readings at regular time intervals.

-

The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at infinite time and Vt is the volume at time t. The slope of the line will be -k.

-

The following diagram illustrates the workflow for a kinetic study of bromoadamantane solvolysis.

Caption: Workflow for a kinetic study of solvolysis.

Conclusion

The reactivity of the C-Br bond in substituted adamantanes is a complex interplay of electronic and steric factors that govern the stability of the intermediate adamantyl carbocation. This guide has provided a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough grasp of these concepts is essential for the rational design and synthesis of novel adamantane-based compounds with desired properties and functionalities. Further research into a broader range of substituted adamantanes will undoubtedly continue to refine our understanding and expand the synthetic utility of this remarkable molecular scaffold.

References

The Methoxy Group's Directing Hand: An In-depth Technical Guide to its Influence on Adamantane Derivative Reactivity

For Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic adamantane core is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as increased lipophilicity and metabolic stability.[1][2] The functionalization of this hydrocarbon cage opens up a vast chemical space for the development of novel therapeutics. Among the various substituents, the methoxy group (-OCH3) presents a particularly interesting case. Its dual electronic nature—inductive electron withdrawal and potential for neighboring group participation—can significantly modulate the reactivity of the adamantane framework, influencing reaction rates and product distributions. This technical guide provides a comprehensive analysis of the methoxy group's influence on the reactivity of adamantane derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Electronic and Steric Effects of the Methoxy Group on the Adamantane Scaffold

The influence of a substituent on the reactivity of a molecule is fundamentally governed by its electronic and steric properties. In the context of the saturated, non-conjugated adamantane system, the methoxy group primarily exerts an electron-withdrawing inductive effect (-I) due to the higher electronegativity of the oxygen atom compared to carbon.[3][4] This effect is transmitted through the sigma bonds of the adamantane cage and is expected to be distance-dependent.

Unlike in aromatic systems where the methoxy group can act as an electron-donating group through resonance (+R), this mode of electronic interaction is absent in the aliphatic adamantane core.[5][6][7] Therefore, the primary electronic influence of a methoxy group on a developing positive charge at a reaction center within the adamantane framework is destabilization. This is particularly relevant for reactions that proceed through carbocation intermediates, such as SN1 solvolysis, which is a common reaction pathway for adamantyl derivatives.[8][9]

Sterically, the methoxy group is of moderate size and its impact depends on its position on the adamantane cage. At a bridgehead (tertiary) position (e.g., C1), it introduces more steric hindrance than at a bridge (secondary) position (e.g., C2). This can influence the approach of reagents and the stability of transition states.[10]

Quantitative Analysis of Methoxy Group Influence on Reactivity

A quantitative understanding of substituent effects on reaction rates can be achieved through linear free energy relationships, such as the Taft equation. For adamantane systems, which are devoid of resonance effects, the equation simplifies to correlating reaction rates with the inductive substituent constant, σI. One study on the solvolysis of 3-substituted 1-adamantyl p-toluenesulfonates demonstrated a good correlation between the logarithm of the solvolysis rate constants and the σI values of the substituents.[10] Although this study did not include a methoxy substituent, it provides a framework for predicting its effect. Given the positive σI value of the methoxy group, it is expected to decrease the rate of solvolysis for a 1-adamantyl derivative where the reaction proceeds through a carbocation at the 1-position.

However, the situation becomes more complex when the methoxy group is positioned to interact with the developing reaction center. The most significant influence of the methoxy group on adamantane reactivity is observed through Neighboring Group Participation (NGP) , also known as anchimeric assistance .[11][12][13]

The Dominant Role of Neighboring Group Participation